molecular formula C20H21FN6O2 B2765076 6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380086-65-5

6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2765076
CAS No.: 2380086-65-5
M. Wt: 396.426
InChI Key: HZHQOVNSUWDDGH-UHFFFAOYSA-N
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Description

6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a piperazine ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the fluorine and methoxyphenyl groups, and the attachment of the piperazine ring. Common reagents used in these reactions include fluorinating agents, methoxyphenyl precursors, and piperazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for producing sufficient quantities of the compound for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution may result in various substituted derivatives .

Scientific Research Applications

6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one include other pyrimidine derivatives with fluorine, methoxyphenyl, and piperazine groups. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2/c1-25-13-24-16(11-17(25)28)26-7-9-27(10-8-26)20-18(21)19(22-12-23-20)14-3-5-15(29-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHQOVNSUWDDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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